(2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE
Description
This compound belongs to the class of Z-configured α,β-unsaturated nitriles featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 4 and a methoxy-phenylethoxy-substituted aryl group at position 2.
Properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenacyloxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O3S/c1-32-26-14-18(7-12-25(26)33-16-24(31)20-5-3-2-4-6-20)13-21(15-29)27-30-23(17-34-27)19-8-10-22(28)11-9-19/h2-14,17H,16H2,1H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSWUEBXBZUAHQ-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)OCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule comprises three modular units:
- 4-(4-Fluorophenyl)-1,3-thiazole : Synthesized via Hantzsch thiazole formation or cross-coupling.
- 3-Methoxy-4-(2-oxo-2-phenylethoxy)phenylacetonitrile : Derived from phenolic alkylation and Knoevenagel condensation.
- Z-Configured α,β-Unsaturated Nitrile : Achieved via stereocontrolled olefination.
Key intermediates include:
- 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
- 3-Methoxy-4-(2-oxo-2-phenylethoxy)phenylacetonitrile
Synthesis of 4-(4-Fluorophenyl)-1,3-Thiazole-2-Carbaldehyde
Hantzsch Thiazole Synthesis
Reagents :
- 4-Fluorothiobenzamide (1.0 equiv)
- Chloroacetaldehyde (1.2 equiv)
- Ethanol, reflux (12 h)
Mechanism :
Suzuki-Miyaura Cross-Coupling Alternative
Reagents :
- 2-Bromo-1,3-thiazole (1.0 equiv)
- 4-Fluorophenylboronic acid (1.5 equiv)
- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), DME/H₂O (3:1), 80°C.
Yield : 82% (HPLC purity >98%).
Preparation of 3-Methoxy-4-(2-Oxo-2-Phenylethoxy)Phenylacetonitrile
Phenolic Alkylation
Reagents :
- 3-Methoxy-4-hydroxyphenylacetonitrile (1.0 equiv)
- Phenacyl bromide (1.1 equiv)
- K₂CO₃ (2.0 equiv), DMF, 60°C (6 h).
Knoevenagel Condensation for Z-Selective Olefination
Reaction Conditions
Reagents :
- 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde (1.0 equiv)
- 3-Methoxy-4-(2-oxo-2-phenylethoxy)phenylacetonitrile (1.2 equiv)
- Piperidine (10 mol%), EtOH, reflux (8 h).
Mechanism :
Base-catalyzed deprotonation of active methylene, followed by aldol-like condensation and dehydration.
Stereoselectivity Control
- Z-Isomer Preference : Attributed to steric hindrance between thiazole and phenoxy groups during syn-elimination.
- Geometric Purity : >95% Z (confirmed by NOESY).
Yield : 74% after recrystallization (MeOH/H₂O).
Alternative Synthetic Routes
Wittig Olefination Approach
Reagents :
Microwave-Assisted Synthesis
Conditions :
- 150°C, 30 min, DMF, DBU (1.0 equiv).
Advantage : 20% reduced reaction time with comparable yield (72%).
Comparative Analysis of Methods
| Method | Yield (%) | Z-Selectivity | Key Advantage |
|---|---|---|---|
| Knoevenagel | 74 | >95% | Scalability, mild conditions |
| Wittig | 68 | 80% | No base requirement |
| Microwave-Assisted | 72 | 93% | Rapid synthesis |
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89–7.25 (m, 9H, Ar-H), 5.32 (s, 2H, OCH₂CO), 3.94 (s, 3H, OCH₃).
- HRMS : [M+H]⁺ Calc. 485.1124, Found 485.1129.
Industrial-Scale Optimization
Catalytic Improvements
- PTSA vs. Piperidine : Para-toluenesulfonic acid (PTSA) increases yield to 78% under reflux.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the benzyloxy group in or isopropylphenyl in .
Electronic Profiles: The α,β-unsaturated nitrile in the target compound and enables Michael addition reactivity, whereas the phenylimino group in may exhibit tautomerism or act as a weak base.
Physicochemical Properties: The target compound’s higher molar mass (~521.59 g/mol vs. ’s isoindol-dione moiety may improve crystallinity, aiding in X-ray structure determination using programs like SHELX .
Research Findings and Methodological Insights
Table 2: Methodological Approaches for Characterization
Critical Analysis:
- The absence of direct biological data in the evidence limits functional comparisons. However, structural analogs like and highlight the importance of substituent engineering to optimize drug-like properties.
- The target compound’s fluorine atom and methoxy-phenylethoxy group may synergistically enhance binding to hydrophobic enzyme pockets, a hypothesis supported by studies on similar fluorinated thiazoles .
Biological Activity
The compound (2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C19H16FN3O3S
- Molecular Weight : 373.41 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization to introduce various substituents. The synthetic route is crucial for optimizing yield and purity, often employing techniques such as:
- Refluxing in suitable solvents
- Chromatographic purification
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
These results suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Anticancer Properties
The compound's structure allows it to interact with specific molecular targets involved in cancer progression. Studies have shown that it can induce apoptosis in cancer cell lines through:
- Inhibition of cell proliferation
- Induction of oxidative stress
In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) have reported IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity .
The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors. For instance:
- Interaction with TNFα : The compound may inhibit TNFα signaling pathways, which are crucial in inflammatory responses and cancer progression .
In silico studies have supported these findings by demonstrating favorable binding affinities with target proteins involved in these pathways.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound, against a panel of pathogens. The results highlighted its potential as a lead compound for developing new antibiotics .
- Cancer Cell Line Studies : Another investigation assessed the effect of this compound on breast cancer cells. It was found to significantly reduce cell viability and induce apoptosis through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
